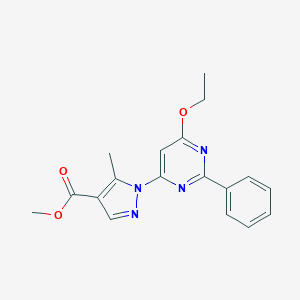
N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide, also known as ADP-ribose pyrophosphatase (ADPRase) inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it useful in various fields of study. In
作用機序
The mechanism of action of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide involves the inhibition of ADPRase enzymes. ADPRase enzymes are responsible for the hydrolysis of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide, a critical signaling molecule that plays a vital role in various cellular processes. The inhibition of ADPRase enzymes by N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide leads to the accumulation of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide, which can have significant impacts on cellular processes such as DNA repair, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide have been extensively studied in various cellular and animal models. Inhibition of ADPRase enzymes by N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide has been found to enhance DNA damage response and repair, increase oxidative stress, and modulate inflammatory responses. Additionally, this compound has been found to have potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
実験室実験の利点と制限
One of the significant advantages of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide is its specificity towards ADPRase enzymes. This compound has been found to be highly selective towards ADPRase enzymes, making it a useful tool in the study of these enzymes' functions. Additionally, the synthesis method of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide is relatively simple and can be easily scaled up for larger quantities. However, one of the limitations of this compound is its potential toxicity towards cells. Therefore, careful optimization of the concentration and exposure time is required to avoid adverse effects on cellular processes.
将来の方向性
There are several future directions for the study of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide. One of the primary areas of research is the development of more potent and selective inhibitors of ADPRase enzymes. Additionally, the potential applications of this compound in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases need to be further explored. Furthermore, the effects of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide on other cellular processes such as autophagy and metabolism need to be investigated to gain a better understanding of its mechanism of action. Finally, the development of more efficient and cost-effective synthesis methods for N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide is also an area of future research.
合成法
The synthesis method of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide involves the reaction of 3-acetylphenylboronic acid, 2,6-dichloro-5-fluoronicotinoyl chloride, and potassium carbonate in tetrahydrofuran (THF) at room temperature. The reaction is carried out under an inert atmosphere and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by column chromatography to obtain pure N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide.
科学的研究の応用
N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide has been found to be useful in various fields of scientific research. One of the primary applications of this compound is in the study of ADPRase enzymes. ADPRase enzymes play a crucial role in maintaining cellular homeostasis by regulating the levels of N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide, a critical signaling molecule. The inhibition of ADPRase enzymes by N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide has been found to have significant impacts on cellular processes such as DNA repair, apoptosis, and inflammation.
特性
製品名 |
N-(3-acetylphenyl)-2,6-dichloro-5-fluoronicotinamide |
|---|---|
分子式 |
C14H9Cl2FN2O2 |
分子量 |
327.1 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-2,6-dichloro-5-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C14H9Cl2FN2O2/c1-7(20)8-3-2-4-9(5-8)18-14(21)10-6-11(17)13(16)19-12(10)15/h2-6H,1H3,(H,18,21) |
InChIキー |
QSKCJODKZXJXRR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-methyl-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B287457.png)
![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-{5-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287460.png)
![1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B287461.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![methyl 5-methyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287466.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287469.png)
![5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287470.png)
![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)

![Phenyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ether](/img/structure/B287478.png)
![Phenyl{6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methylether](/img/structure/B287479.png)